molecular formula C8H10ClNS B6184474 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 2624140-66-3

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No. B6184474
CAS RN: 2624140-66-3
M. Wt: 187.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs, which would include a compound like “3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride”, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride” would be similar, with additional groups attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Mechanism of Action

While the specific mechanism of action for “3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride” is not available, thiophene-based drugs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological activity . Future research may focus on the synthesis of new thiophene molecules and the structural manipulation of aromatic rings to enhance biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves the condensation of 2-acetylthiophene with propanal followed by cyclization with ammonium acetate and reduction with sodium borohydride. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-acetylthiophene", "propanal", "ammonium acetate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-acetylthiophene with propanal in the presence of a base such as potassium carbonate to form 3-(thiophen-2-yl)-2-propenal.", "Step 2: Cyclization of 3-(thiophen-2-yl)-2-propenal with ammonium acetate in the presence of acetic acid to form 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole.", "Step 3: Reduction of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole with sodium borohydride in the presence of methanol to form 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride.", "Step 4: Reaction of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2624140-66-3

Product Name

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride

Molecular Formula

C8H10ClNS

Molecular Weight

187.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.